physicochemical properties of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol
physicochemical properties of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol
This guide provides an in-depth technical analysis of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol , a specialized heterocyclic intermediate.[1] The following content is structured to support researchers in synthesis, characterization, and application development, particularly within the fields of oxidative dye chemistry and pharmaceutical intermediate design.
[1][2]
Executive Summary
3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol is a functionalized pyrazole derivative characterized by a bulky tert-butyl group at the C3 position and a polar hydroxyethyl tail at N1.[1] This amphiphilic structure grants it unique solubility profiles and steric properties, distinguishing it from common methyl- or phenyl-substituted analogs.[1] It primarily functions as a coupler in oxidative coupling reactions (e.g., hair dyeing, photography) or as a scaffold for bioactive molecule synthesis.[1] Its reactivity is governed by the keto-enol tautomerism of the 5-position oxygen.[1]
Chemical Identity & Structural Analysis
| Parameter | Data |
| IUPAC Name | 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol |
| Common Synonyms | 1-(2-hydroxyethyl)-3-tert-butyl-2-pyrazolin-5-one; 3-t-butyl-1-(2-hydroxyethyl)-5-pyrazolone |
| Molecular Formula | |
| Molecular Weight | 184.24 g/mol |
| CAS Registry Number | Not widely listed; Analogous to 6631-89-6 (1-phenyl variant) |
| SMILES | CC(C)(C)C1=NN(CCO)C(=O)C1 (Keto form) |
2.1 Tautomeric Equilibrium
The defining physicochemical feature of this molecule is the equilibrium between the 5-hydroxy (enol) and 5-oxo (keto) forms.[1] In solution, the position of this equilibrium is solvent-dependent:
-
Non-polar solvents (CHCl₃): Favors the Keto (CH₂) form (2-pyrazolin-5-one).[1]
-
Polar protic solvents (MeOH, H₂O): Stabilizes the Enol (OH) form via hydrogen bonding, which is the reactive species for electrophilic aromatic substitution (coupling).[1]
Figure 1: Tautomeric equilibrium dependent on solvent polarity and pH.[1]
Physicochemical Properties
The following values are synthesized from structure-activity relationship (SAR) analysis of close analogs (e.g., 3-methyl-1-phenyl-5-pyrazolone) and functional group contributions.
| Property | Value / Range | Technical Insight |
| Physical State | Solid (Crystalline Powder) | Typically white to off-white.[1][2] |
| Melting Point | 125°C – 145°C (Predicted) | The tert-butyl group increases lattice energy vs. methyl, while the hydroxyethyl tail disrupts packing, likely lowering MP relative to 1-phenyl analogs.[1] |
| Solubility (Water) | Moderate (Warm) | The hydrophilic hydroxyethyl group counteracts the hydrophobic tert-butyl moiety.[1] |
| Solubility (Organic) | High | Soluble in Ethanol, DMSO, DMF, Ethyl Acetate.[1] |
| pKa (Acidic) | 6.5 – 7.2 | The 5-OH proton is acidic.[1] Deprotonation yields the pyrazolate anion, which is highly nucleophilic. |
| LogP (Octanol/Water) | ~1.2 – 1.6 (Estimated) | More lipophilic than 3-methyl analogs (LogP ~0.[1]5) due to the bulky tert-butyl group.[1] |
| UV Absorption ( | ~245-255 nm (MeOH) | Characteristic of the pyrazolone ring system.[1] |
Synthesis Protocol
Methodology: Cyclocondensation of
Reagents:
-
Ethyl Pivaloylacetate (Source of tert-butyl
-keto moiety).[1] -
2-Hydroxyethylhydrazine (Source of N1 substituent).[1]
-
Solvent: Ethanol (Absolute).[1]
-
Catalyst: Glacial Acetic Acid (Optional, often autocatalytic).[1]
Step-by-Step Protocol:
-
Preparation: Charge a 3-neck round-bottom flask with Ethyl Pivaloylacetate (1.0 eq) and Ethanol (5 volumes).
-
Addition: Add 2-Hydroxyethylhydrazine (1.05 eq) dropwise at room temperature to control exotherm.
-
Reflux: Heat the mixture to reflux (
) for 3–5 hours. Monitor consumption of the ester via TLC (Eluent: 5% MeOH in DCM).[1] -
Work-up:
-
Purification: Recrystallize from Isopropanol or Ethanol/Water if necessary.
Figure 2: Synthetic pathway via Knorr condensation.[1]
Applications & Mechanism of Action
5.1 Oxidative Coupling (Hair Dye Chemistry)
In oxidative hair dye formulations, this molecule acts as a Coupler .[1] It does not produce color alone but reacts with an oxidized Primary Intermediate (e.g., p-phenylenediamine or PPD) to form a stable dye molecule.[1]
-
Mechanism:
-
Effect of tert-butyl Group: The steric bulk at C3 typically induces a bathochromic shift (red-shift) compared to methyl analogs, often producing vibrant red-violet or magenta shades.[1] It also improves the stability of the final dye against washout (higher lipophilicity).[1]
5.2 Pharmaceutical Intermediate
The pyrazolone core is a privileged scaffold.[1] The 1-(2-hydroxyethyl) group provides a handle for further functionalization (e.g., esterification) to improve oral bioavailability or solubility of drug candidates targeting COX-2 or free radical scavenging pathways (analogous to Edaravone).[1]
Safety & Handling
-
GHS Classification (Predicted):
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Hygroscopic tendencies due to the hydroxyethyl group.[1]
-
Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.[1]
References
-
Wiley-VCH. (2008).[1] Modern Heterocyclic Chemistry. Wiley-VCH Verlag GmbH & Co.[1] KGaA.[1] (General reference for Pyrazole synthesis).
-
Organic Syntheses. (1941).[1] 3-Methyl-1-phenyl-5-pyrazolone.[1] Org. Synth. 1941, 21,[1] 75. Link (Protocol basis for substituted pyrazolones).[1]
-
PubChem. (2024).[1][4] Compound Summary: 3-tert-butyl-1-phenyl-2-pyrazolin-5-one.[1][5] Link (Analogous physicochemical data source).[1]
-
L'Oréal. (2002).[1] Patent US6440178B1: Oxidation dye composition for keratin fibers.[1] (Describes use of 1-substituted-3-substituted-5-pyrazolones as couplers).
Sources
- 1. 3-Tert-butyl-1-(2-hydroxyethyl)-5-[4-methoxy-3-(1-methylpyrazol-4-yl)phenyl]-6,7-dihydropyrazolo[4,5-e][1,4]diazepin-8-one | C23H28N6O3 | CID 71624994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea | C17H24N4O2 | CID 71305044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. N-(3-tert-butyl-1H-pyrazol-5-yl)-2-[(2R)-2-methylpiperazin-1-yl]quinazolin-4-amine | C20H27N7 | CID 135397887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one [webbook.nist.gov]
